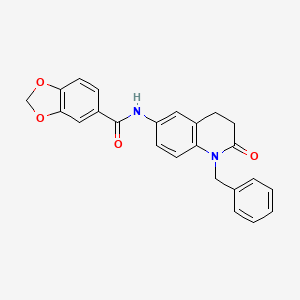

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-23-11-7-17-12-19(8-9-20(17)26(23)14-16-4-2-1-3-5-16)25-24(28)18-6-10-21-22(13-18)30-15-29-21/h1-6,8-10,12-13H,7,11,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMKVMLLMIMINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyl group and the benzo[d][1,3]dioxole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide exhibit significant anticancer properties. For instance, the mechanism of action may involve the inhibition of DNA replication and transcription through intercalation with DNA. This property is crucial for developing novel chemotherapeutic agents targeting various cancer types.

Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Its ability to disrupt bacterial cell membranes and inhibit enzymatic activity has been observed in several studies.

Case Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as a new antimicrobial agent.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with specific molecular targets such as kinases and proteases involved in various signaling pathways.

Case Study : Research focused on the inhibition of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. The compound demonstrated effective binding affinity and selectivity over other kinases.

Organic Electronics

Due to its unique electronic properties derived from its conjugated structure, this compound is being explored for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been investigated.

Case Study : Preliminary tests showed that films made from this compound exhibited favorable charge transport properties compared to traditional materials used in OLEDs.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

- N-(2-oxo-5-phenyl-2,3-dihydro-1H-indol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological and pharmacological activities, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline core and a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 376.45 g/mol. The presence of functional groups such as the benzyl and carboxamide enhances its interaction capabilities with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.45 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it can compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways that are crucial for cancer cell proliferation.

- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes essential for cell division.

Biological Activities

Numerous studies have evaluated the biological activities of this compound:

- Anticancer Properties : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown potent activity against human tumor cells such as HepG2 and MCF7 .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several microorganisms, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, revealing an IC50 value of approximately 15 µM against HepG2 cells. The mechanism was linked to apoptosis induction through caspase activation .

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves coupling a tetrahydroquinoline derivative (e.g., 1-benzyl-2-oxo-tetrahydroquinoline) with a benzodioxole carboxamide moiety. For example, sulfonamide analogs are synthesized by reacting the tetrahydroquinoline intermediate with sulfonyl chlorides or carboxamide precursors in the presence of a base (e.g., triethylamine) under reflux in solvents like dichloromethane . Characterization often involves NMR, IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (e.g., C=O near δ 165–170 ppm in IR) .

- IR Spectroscopy : Confirms carbonyl stretches (1640–1660 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (EI) : Provides molecular ion peaks (e.g., m/z 292 [M]⁺ for related benzodioxole carboxamides) and fragmentation patterns .

Q. What biological screening assays are used to evaluate this compound’s activity?

- Methodological Answer : Common assays include:

- MTT Assay : Measures cytotoxicity in cancer cell lines .

- Enzyme Inhibition Studies : Tests interactions with targets like kinases or proteases using fluorescence-based or radiometric assays .

- Cellular Pathway Analysis : Utilizes Western blotting or ELISA to assess effects on signaling pathways (e.g., NF-κB or MAPK) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., DBU or NaH) to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) can reduce side reactions during sensitive steps (e.g., acylation) .

- Data Analysis : Use HPLC or LC-MS to monitor reaction progress and purity .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., benzyl or benzodioxole groups) to isolate key pharmacophores .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .

Q. What advanced computational methods are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to protein active sites (e.g., using AutoDock Vina) .

- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with experimental bioactivity data .

Q. How can spectral data inconsistencies (e.g., unexpected NMR peaks) be troubleshooted?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon networks .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.